molecular formula C16H15N5O3 B2779041 4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 343373-31-9

4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2779041
CAS RN: 343373-31-9
M. Wt: 325.328
InChI Key: GRAYRERDOKLXBX-UHFFFAOYSA-N
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Description

4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

Synthesis and Biological Activities

Antioxidant and Urease Inhibition

Research has explored the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, evaluating their antioxidant and urease inhibitory activities. Notably, certain derivatives have demonstrated excellent antioxidant activity, surpassing standard drugs, and potent urease inhibitory effects, highlighting their potential in developing therapeutic agents (Khan et al., 2010).

Antimicrobial Activities

Another study focused on the synthesis of novel 1,2,4-triazole derivatives and their subsequent evaluation for antimicrobial properties. Some of these compounds showed good to moderate activity against tested microorganisms, indicating their utility in antimicrobial drug development (Bektaş et al., 2007).

Chemical Modification and Application

Picryl Derivatives

The treatment of 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one with picryl fluoride resulted in the formation of mono- and dipicryl derivatives. This modification process, confirmed by X-ray crystallography and labeling experiments, underlines the compound's versatility for further chemical manipulations (Coburn & Lee, 1990).

Alkylation in Acid Medium

The alkylation of 3-nitro-1,2,4-triazole with alkyl bromide and cyclohexa-1,3-diene in acid medium has been studied, revealing insights into the synthetic pathways and potential for creating varied functionalized derivatives. This research contributes to understanding the reactivity and functionalization strategies of triazole compounds (Grigoriev et al., 2012).

Structural and Functional Insights

Supramolecular Synthons

A study on 1,2,4-triazolo[1,5-a]pyridines, including derivatives with different substituents, focused on their crystal structures and the diverse supramolecular synthons formed due to unique electronic and intermolecular interactions. These findings have implications for pharmaceutical development and crystal engineering applications (Chai et al., 2019).

Coordination Compounds

Research into ligands based on 1,2,3-triazole and their palladium and platinum complexes reveals insights into the structural characterizations and potential applications of these coordination compounds in various fields, including catalysis and materials science (Schweinfurth et al., 2009).

properties

IUPAC Name

2-(3-nitropyridin-2-yl)-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-11(2)12-5-7-13(8-6-12)19-10-18-20(16(19)22)15-14(21(23)24)4-3-9-17-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAYRERDOKLXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=NN(C2=O)C3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321033
Record name 2-(3-nitropyridin-2-yl)-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

343373-31-9
Record name 2-(3-nitropyridin-2-yl)-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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